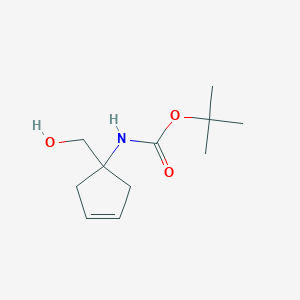

(1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h4-5,13H,6-8H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYWYVADCFYPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC=CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentene derivative. One common method includes the use of tert-butyl carbamate and a cyclopentene alcohol under specific reaction conditions to form the desired product . The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a cyclopentane derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .

Medicine: In medicine, tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

[3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)cyclopentyl]-carbamic acid tert-butyl ester

Pent-4-enyl-carbamic acid tert-butyl ester

- Structure : Linear pentenyl chain instead of a cyclopentenyl ring.

- Synthesis : Prepared via established methods for allylic carbamates, emphasizing the role of the Boc group in amine protection .

- Utility : Lacks the stereochemical complexity of the cyclopentenyl analog, limiting its use in chiral synthesis.

Stereochemical Variants

(1R)-3-(Hydroxymethyl)cyclopent-3-en-1-yl Isomer

- Structure : Stereoisomer of the target compound with defined (1R) configuration.

- Relevance : Highlights the importance of chirality in biological systems; this isomer may serve as a precursor to enantioselective catalysts or therapeutics .

- Synthesis: Asymmetric methods are critical for accessing this form, unlike racemic approaches for non-chiral analogs.

Substituent Effects on Bioactivity

Adamantane-Based Carbamates (e.g., (5,7-Dibromoadamantan-2-yl)-carbamic acid tert-butyl ester)

- Structure : Incorporates a rigid adamantane core instead of cyclopentenyl.

- Properties : Enhanced metabolic stability and lipophilicity due to adamantane’s hydrocarbon framework, contrasting with the target compound’s polar hydroxymethyl group .

- Application : Explored in radiation mitigators, indicating divergent therapeutic niches compared to cyclopentenyl derivatives.

Aromatic Carbamates (e.g., (4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester)

- Structure : Aromatic phenyl ring with halogen substituents.

Data Tables

Table 1: Structural and Functional Comparison of Selected Carbamates

Biological Activity

(1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester, also known as tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 1142211-17-3

Biological Activity Overview

The biological activity of (1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester has been explored in various studies, primarily focusing on its potential as a therapeutic agent in antiviral applications and its role in enzyme inhibition.

Antiviral Properties

Research indicates that compounds similar to (1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester exhibit antiviral properties. For instance, related carbamate derivatives have shown effectiveness against viral infections through mechanisms such as inhibiting viral replication and interfering with viral entry into host cells .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For example, it has been suggested that the structural features of the compound allow it to interact with proteases, leading to potential applications in treating diseases characterized by excessive protease activity .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antiviral activity | The compound demonstrated significant inhibition of viral replication in vitro, suggesting potential for therapeutic use against specific viruses. |

| Study 2 | Investigation of enzyme inhibition | The compound was found to inhibit certain proteases effectively, with IC50 values indicating strong potency compared to other known inhibitors. |

The mechanisms through which (1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester exerts its biological effects are believed to involve:

- Binding Affinity : The compound's structure allows for effective binding to target enzymes or viral proteins, disrupting their function.

- Hydrogen Bonding : The presence of hydroxymethyl groups enhances hydrogen bonding capabilities, increasing the compound's affinity for biological targets .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Antiviral Efficacy : In vitro studies have shown that the compound can significantly reduce viral loads in infected cell lines.

- Protease Inhibition : The compound exhibits strong inhibition against specific proteases involved in disease processes, with promising IC50 values ranging from low micromolar to sub-micromolar concentrations .

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are needed to fully characterize its pharmacokinetics and long-term safety.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester to achieve high yields and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling cyclopentenyl derivatives with tert-butyl carbamate precursors. Critical parameters include:

-

Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., epoxide formation in similar compounds) .

-

Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity, while protic solvents may reduce undesired hydrolysis .

-

Catalysts : Base catalysts (e.g., DIPEA) facilitate carbamate bond formation .

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity. Analytical techniques like NMR (¹H/¹³C) and LC-MS confirm structural integrity .

Synthesis Optimization Parameters Temperature: 0–25°C Solvents: THF, DCM, EtOAc Catalysts: DIPEA, DMAP Yield Range: 60–85% (reported for analogs)

Q. How can researchers ensure the stability of (1-Hydroxymethyl-cyclopent-3-enyl)-carbamic acid tert-butyl ester during storage and handling?

- Methodological Answer :

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture or acidic/basic conditions .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Monitor degradation via TLC or HPLC (e.g., new peaks indicating hydrolysis) .

Q. What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies hydroxymethyl (δ 3.5–4.0 ppm) and tert-butyl (δ 1.2–1.4 ppm) groups. 2D NMR (COSY, HSQC) resolves cyclopentenyl ring stereochemistry .

- Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z ~280 for C₁₂H₂₁NO₃) .

- Chiral HPLC : Essential for verifying enantiopurity if asymmetric synthesis is employed .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentenyl ring influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Stereochemical Impact : Cis/trans configurations alter steric hindrance and hydrogen-bonding capacity. For example, cis-isomers of analogous cyclopentyl carbamates show higher binding affinity to enzyme active sites .

- Experimental Validation : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare bioactivity in assays (e.g., enzyme inhibition) .

Q. What computational strategies can predict the interaction of this compound with biological targets (e.g., SARS-CoV-2 Mpro)?

- Methodological Answer :

-

Molecular Docking : Use software like Schrödinger Suite or AutoDock Vina. For analogs, Glide scores of –8.21 kcal/mol indicate strong binding to SARS-CoV-2 Mpro via hydrogen bonds (e.g., with residues GLN 189, LEU 141) .

-

MD Simulations : Run 100-ns trajectories to assess binding stability. Key metrics include RMSD (<2.0 Å) and ligand-protein interaction frequency .

Key Docking Results for Analogous Compounds Target: SARS-CoV-2 Mpro Hydrogen Bonds: 5 (bond lengths 1.84–2.38 Å) Hydrophobic Interactions: LEU 27, MET 49

Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl carbamate derivatives?

- Methodological Answer :

- Parameter Analysis : Compare reaction scales (e.g., micromolar vs. millimolar), solvent purity, and catalyst loading. For example, THF dried over molecular sieves improves yields by 15–20% .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent ratio) systematically .

Q. What strategies mitigate racemization during functionalization of the hydroxymethyl group?

- Methodological Answer :

- Protection-Deprotection : Use temporary protecting groups (e.g., TBS ethers) to shield the hydroxymethyl moiety during reactions .

- Low-Temperature Reactions : Perform acylations or sulfonations at –40°C to suppress racemization .

Safety and Compliance

Q. What safety protocols are critical when handling tert-butyl carbamate derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with vermiculite, neutralize with NaHCO₃, and dispose as hazardous waste .

Data Contradiction Analysis

Q. Why do different studies report varying stability profiles for tert-butyl carbamates?

- Methodological Answer :

- Degradation Pathways : Hydrolysis rates depend on pH (accelerated in acidic/basic conditions). For example, analogs degrade 50% faster at pH <3 .

- Analytical Sensitivity : HPLC methods with low detection limits (e.g., 0.1% impurity) reveal instability not observed in older studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.